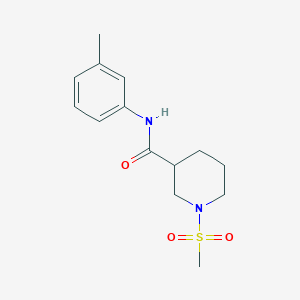
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide involves multi-step reactions, including alkylations and cyclization under acidic or basic conditions to produce derivatives with potential biological activities (El-Essawy & Rady, 2011). These processes underscore the complexity and versatility of synthesizing such compounds.
Molecular Structure Analysis
Research on similar compounds has elucidated crystal and molecular structures, revealing insights into their geometry and electron density. For example, the study of dimethylisothiazolopyridine derivatives has shown that these compounds can exist in different tautomeric forms in the crystalline state, highlighting the significance of molecular structure analysis in understanding the properties and reactivity of such compounds (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of compounds similar to N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide has been explored in various chemical reactions, including oxidative coupling and cyclization reactions. These studies demonstrate the potential of these compounds to undergo transformations leading to new structures with varied biological activities (Zhou et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application of these compounds. The detailed analysis of crystal structures and intermolecular interactions, including hydrogen bonding and π-π interactions, provides valuable information on the stability and solubility of these compounds (Saeed et al., 2020).
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research has identified derivatives similar to the specified compound as potent antiprotozoal agents. For instance, compounds synthesized with modifications on imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential as therapeutic agents against diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antimycobacterial Activity
Several studies have focused on the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives. These compounds exhibit potent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. The design and synthesis of new derivatives with varied linkers based on imidazo[1,2-a]pyridine-3-carboxamides have shown considerable activity, highlighting their potential as new antitubercular agents (Wu et al., 2016).
Synthesis and Chemical Modifications
Research into the synthesis and chemical modifications of compounds structurally related to the specified compound has provided insights into their potential applications. Studies have described the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, exploring their chemical behavior and potential applications in medicinal chemistry (El-Essawy & Rady, 2011).
Photophysical Properties
The investigation of photophysical properties of related compounds, such as 2-azaindolizines, has been conducted to understand their fluorescent characteristics for potential applications in bioimaging and sensing. The synthesis of these compounds through iodine-mediated oxidative desulfurization has been explored, demonstrating their utility in developing fluorescent probes (Shibahara et al., 2006).
Propiedades
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-(imidazol-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-7-12(2)20(15(21)8-11)18-16(22)14-4-3-13(23-14)9-19-6-5-17-10-19/h3-8,10H,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKHOCJPUFZVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(1H-imidazol-1-ylmethyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)
![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)